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molecular formula C13H10O4 B1633477 2-(2-Hydroxyphenoxy)benzoic acid

2-(2-Hydroxyphenoxy)benzoic acid

Cat. No. B1633477
M. Wt: 230.22 g/mol
InChI Key: YXHKDCPYANJZSA-UHFFFAOYSA-N
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Patent
US08158623B2

Procedure details

2-(2-Benzyloxy-phenoxy)-benzoic acid benzyl ester (440 mg, 1 mmol) was dissolved in ethanol (30 mL), and 10% palladium on carbon (44 mg) was added. The mixture was stirred overnight under nitrogen protection. The suspension was filtered, evaporated by a rotatory evaporator to produce 2-(2-hydroxy-phenoxy)-benzoic acid.
Name
2-(2-Benzyloxy-phenoxy)-benzoic acid benzyl ester
Quantity
440 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
44 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9](=[O:31])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[O:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[O:23]CC1C=CC=CC=1)C1C=CC=CC=1>C(O)C.[Pd]>[OH:23][C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=1[O:16][C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=1[C:9]([OH:31])=[O:8]

Inputs

Step One
Name
2-(2-Benzyloxy-phenoxy)-benzoic acid benzyl ester
Quantity
440 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(C1=C(C=CC=C1)OC1=C(C=CC=C1)OCC1=CC=CC=C1)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
44 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred overnight under nitrogen protection
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was filtered
CUSTOM
Type
CUSTOM
Details
evaporated by a rotatory evaporator

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC1=C(OC2=C(C(=O)O)C=CC=C2)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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